Scientific Field: Industrial Chemistry
Summary of Application: m-Aryloxy phenols are used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance.
Methods of Application: While the exact methods of application can vary depending on the specific product being manufactured, these compounds are typically incorporated into the material during the production process to enhance its properties.
Results or Outcomes: The addition of m-Aryloxy phenols can significantly enhance the thermal stability and flame resistance of the materials, making them safer and more durable.
Scientific Field: Material Science
Summary of Application: m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants.
Methods of Application: These compounds can be added to various materials to impart these properties.
Results or Outcomes: The addition of m-Aryloxy phenols can enhance the properties of the materials, making them more resistant to oxidation, UV radiation, and fire.
Scientific Field: Organic Chemistry
Summary of Application: The compound has been used in the synthesis of α,β-unsaturated ketones.
Methods of Application: The compound was synthesized and characterized by elemental analysis, FT-IR spectra, 1H NMR, and X-ray single-crystal diffraction.
Results or Outcomes: The synthesized compound was found to have a specific crystal structure, which was stabilized by weak intermolecular C-H…N and C-H…O hydrogen bonds, C-H…π and π…π stacking interactions.
Scientific Field: Analytical Chemistry
Summary of Application: The compound can be analyzed by reverse phase (RP) HPLC method with simple conditions.
Methods of Application: The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid.
Results or Outcomes: This method allows for the separation and analysis of the compound.
Summary of Application: The compound has been used in the synthesis of various organic compounds.
Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis-, also known as 3,3'-Ethylenedioxydiphenol, is a chemical compound with the molecular formula and a molecular weight of approximately 246.26 g/mol. This compound is characterized by its two phenolic groups connected through an ethylene glycol unit, which contributes to its unique properties and applications in various fields, particularly in pharmaceuticals and materials science. It has a melting point of 157-160 °C and a density of 1.261 g/cm³ .
The chemical reactivity of Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis- is primarily attributed to its hydroxyl groups. These groups can participate in various reactions:
These reactions are crucial for synthesizing derivatives that enhance its biological and chemical properties.
Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis- exhibits significant biological activity. It has been studied for its potential antiviral properties, particularly against viruses such as HIV and herpes simplex virus. The compound's structure allows it to interact with viral components, potentially inhibiting replication and viral entry into host cells. Additionally, it has shown antioxidant properties, which may contribute to its therapeutic effects by reducing oxidative stress in biological systems.
The synthesis of Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis- typically involves the following methods:
Characterization techniques such as elemental analysis, Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the structure and purity of the synthesized compound.
Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis- finds applications in various fields:
These applications highlight its versatility and importance in both industrial and research settings.
Studies on the interactions of Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis- with biological systems have demonstrated its potential effects on cellular pathways. For instance:
These studies are critical for understanding how this compound can be effectively utilized in therapeutic contexts.
Several compounds share structural similarities with Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis-. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Bisphenol A | Widely used in plastics; endocrine disruptor concerns | |
Phenol | Simple structure; used as an antiseptic | |
Ethylene Glycol | Common solvent; low toxicity |
Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis- is unique due to its specific antiviral activity and dual phenolic structure that enhances its reactivity compared to simpler phenolic compounds like phenol itself. Its application in pharmaceutical formulations further distinguishes it from other similar compounds that may not possess such bioactivity.
Irritant